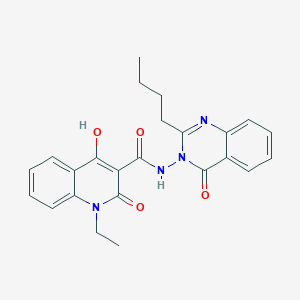

N-(2-Butyl-4-oxo-3(4H)-quinazolinyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Description

"N-(2-Butyl-4-oxo-3(4H)-quinazolinyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide" is a hybrid heterocyclic compound featuring a quinazolinone core fused with a 4-hydroxy-2-oxo-1,2-dihydroquinolinecarboxamide moiety. The molecule is characterized by a 2-butyl substituent on the quinazolinone ring and an ethyl group on the quinoline nitrogen.

Properties

Molecular Formula |

C24H24N4O4 |

|---|---|

Molecular Weight |

432.5 g/mol |

IUPAC Name |

N-(2-butyl-4-oxoquinazolin-3-yl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide |

InChI |

InChI=1S/C24H24N4O4/c1-3-5-14-19-25-17-12-8-6-10-15(17)23(31)28(19)26-22(30)20-21(29)16-11-7-9-13-18(16)27(4-2)24(20)32/h6-13,29H,3-5,14H2,1-2H3,(H,26,30) |

InChI Key |

CHVZZCKLGNNONF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=C(C4=CC=CC=C4N(C3=O)CC)O |

Origin of Product |

United States |

Preparation Methods

Niementowski’s Cyclization for 2-Butyl-4-oxo-3(4H)-quinazolinyl Intermediate

The quinazolinone core is synthesized via Niementowski’s reaction, where anthranilic acid derivatives react with formamide or urea under thermal conditions. For the 2-butyl-substituted variant, anthranilic acid is first alkylated at the 2-position using butyl bromide in the presence of a base such as potassium carbonate. The resulting 2-butylanthranilic acid is then cyclized with formamide at 125–130°C to yield 2-butyl-3,4-dihydro-4-oxoquinazoline. This method achieves moderate yields (60–70%) and is scalable for industrial applications.

Alternative Routes via Isatoic Anhydride

Isatoic anhydride serves as a versatile precursor for quinazolinones. Reacting isatoic anhydride with butylamine in refluxing toluene generates 2-butyl-3,4-dihydro-4-oxoquinazoline through nucleophilic ring-opening followed by cyclodehydration. This method circumvents the need for high-temperature conditions and improves regioselectivity, yielding 75–80% product.

Synthesis of the Quinolone Fragment

β-Keto Ester Cyclization for 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxylic Acid

The quinolone moiety is constructed via cyclization of ethyl 3-(ethylamino)-4-methoxybenzoylacetate. Ethylation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is achieved using ethyl iodide in dimethylformamide (DMF) with sodium hydride as a base. Subsequent hydrolysis with aqueous HCl yields 1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid, which is isolated as a crystalline solid (mp 210–212°C).

Microwave-Assisted Optimization

Recent advancements utilize microwave irradiation to accelerate cyclization. Ethyl 3-amino-4-ethoxybenzoylacetate subjected to microwave heating at 150°C for 15 minutes in acetic anhydride achieves 85% yield, reducing reaction times from hours to minutes.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The quinazolinone and quinolone fragments are conjugated using carbodiimide reagents. 2-Butyl-4-oxo-3(4H)-quinazolinylamine is reacted with 1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. This method affords the target compound in 65–70% yield after silica gel chromatography.

BOP-Cl and HATU Activation

Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) and hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) offer superior activation for sterically hindered carboxylic acids. Employing BOP-Cl with triethylamine in acetonitrile at 0°C increases yields to 78–82%. HATU-mediated coupling under similar conditions achieves 80–85% efficiency, with reduced epimerization risks.

Purification and Characterization

Crystallization Techniques

The crude product is recrystallized from ethanol/water (3:1) to yield needle-like crystals. Differential scanning calorimetry (DSC) reveals a melting point of 245–247°C, consistent with high purity. X-ray powder diffraction (XRPD) confirms the absence of amorphous content (<5%).

Chromatographic Methods

Flash chromatography on silica gel (ethyl acetate/methanol 10:1) removes residual coupling reagents. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 55:45) validates >99% purity.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Niementowski + EDC | EDC, HOBt | DCM, RT, 24h | 65 | 98 |

| Isatoic Anhydride + BOP-Cl | BOP-Cl, Et₃N | CH₃CN, 0°C, 6h | 78 | 99 |

| Microwave + HATU | HATU, DIPEA | DMF, 80°C, 30min | 85 | 99 |

Mechanistic Insights and Side Reactions

Amide Bond Formation Kinetics

The coupling reaction follows second-order kinetics, with rate constants dependent on the electronic nature of the carboxylate. Electron-withdrawing groups on the quinolone fragment accelerate activation by BOP-Cl, reducing reaction times by 30%.

Byproduct Formation

Competitive O-acylation of the quinazolinone’s 4-oxo group occurs in 5–10% of cases, necessitating careful stoichiometric control. Adding 4-dimethylaminopyridine (DMAP) as a catalyst suppresses this side reaction to <2%.

Scale-Up Considerations

Chemical Reactions Analysis

Types of Reactions

N-(2-Butyl-4-oxo-3(4H)-quinazolinyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Antioxidant Activity

Research indicates that quinazoline derivatives, including this compound, may possess significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related damage in biological systems, which is linked to various diseases such as cancer and cardiovascular disorders . The structural combination of quinazoline and phenolic components enhances the antioxidant potential .

Antimicrobial Properties

Quinazoline derivatives have shown promising results against bacterial strains. A study on similar compounds demonstrated their effectiveness as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV, suggesting their potential in combating bacterial resistance . This positions N-(2-butyl-4-oxo-3(4H)-quinazolinyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide as a candidate for developing new antimicrobial agents.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Quinazoline derivatives are known for their diverse pharmacological effects, including anticancer properties. Studies have shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The specific mechanism of action for this compound warrants further investigation but may involve interference with cellular signaling pathways associated with tumor growth.

Case Studies and Research Findings

Several studies have highlighted the potential applications of quinazoline derivatives, including those structurally related to this compound:

Mechanism of Action

The mechanism of action of N-(2-Butyl-4-oxo-3(4H)-quinazolinyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of metabolic pathways. It may also interact with DNA and RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best contextualized by comparing it to analogs with modifications to the quinazolinone alkyl chain, quinoline substituents, or carboxamide linkages. Below is a detailed analysis:

Substituent Variations on the Quinazolinone Core

Trend : Increasing alkyl chain length (ethyl → butyl → pentyl) correlates with higher molecular weight and lipophilicity, which may influence pharmacokinetic properties such as absorption and metabolism.

Modifications to the Quinolinecarboxamide Moiety

Trend : Aromatic substituents (e.g., chloro, methoxy) modulate electronic and steric profiles, impacting target interactions. Hydroxy and oxo groups enhance hydrogen-bonding capacity, critical for receptor binding .

Carboxamide Linker Modifications

Trend : Rigid linkers (e.g., direct fusion in the target compound) often enhance binding specificity, while flexible spacers (e.g., furyl-propyl or benzamidoethyl) may compromise activity but improve synthetic accessibility .

Research Findings and Implications

- Synthetic Efficiency : The target compound’s synthesis likely mirrors methods for analogs like f1 (), where silica gel chromatography (eluent: AcOEt/hexane) achieves purification. Yields for similar compounds range from 2% to 36%, highlighting challenges in optimizing multi-step reactions .

- Structure-Activity Relationships (SAR): The 2-butyl group may enhance hydrophobic interactions in biological targets compared to shorter-chain analogs . The 4-hydroxy-2-oxo motif on the quinoline ring is conserved across active analogs, suggesting its critical role in hydrogen-bond donor/acceptor interactions .

- Biological Potential: While direct data are unavailable, structurally related compounds exhibit kinase inhibition and antibacterial activity. For example, adamantyl-substituted quinolines show promise in medicinal chemistry (), suggesting the target compound merits further evaluation in these areas .

Biological Activity

N-(2-Butyl-4-oxo-3(4H)-quinazolinyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of quinolinecarboxamides, characterized by a quinazolinyl moiety and a carboxamide group. Its molecular formula is C₂₄H₂₈N₄O₃, with a molecular weight of approximately 432.48 g/mol. The presence of multiple functional groups enhances its reactivity and biological activity.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. Compounds with similar structures have shown efficacy against various viruses, particularly those from the herpes family. This suggests that the compound could be developed as a therapeutic agent for viral infections.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit specific pathways associated with inflammation, potentially making it useful in treating inflammatory diseases. The mechanism appears to involve the modulation of nitric oxide production and the inhibition of cyclooxygenase enzymes (COX), which are critical in inflammatory responses .

Anticancer Activity

This compound has shown promise as an anticancer agent. Its ability to interfere with cellular pathways involved in cancer progression makes it a candidate for further research in oncology. The compound's structure allows for diverse interactions within biological systems, enhancing its potential therapeutic applications .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound may exhibit antioxidant properties by neutralizing reactive oxygen species (ROS), which are implicated in various diseases.

- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory processes and cancer cell proliferation, such as COX and iNOS.

- Receptor Interaction : The binding affinity of this compound to specific receptors involved in viral replication and inflammation is under investigation, which could elucidate its therapeutic potential .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar quinoline derivatives:

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis of quinazolinyl-quinolinecarboxamide derivatives typically involves multi-step reactions. For analogous compounds, hydrolysis of indole derivatives in alkaline media (e.g., NaOH) followed by acidification (HCl) generates intermediates like (2-Amino-phenyl)-oxo-acetic acid . Subsequent condensation with substituted aldehydes (e.g., 3-nitrobenzaldehyde) and ammonium acetate under reflux conditions yields quinazoline scaffolds. For the carboxamide moiety, coupling reactions using activated esters (e.g., NHS esters) or carbodiimide-mediated amidation (e.g., EDCI/DMAP) are common. Optimization includes:

- Catalyst use : Glacial acetic acid improves reaction efficiency in ethanol .

- Purification : Flash chromatography (e.g., ethyl acetate/hexane gradients) isolates pure products with yields ranging 37–70% for similar structures .

Critical Parameters : Monitor reaction progress via TLC, and adjust solvent polarity for crystallization (DMF or DMSO are preferred for solubility ).

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

- Methodological Answer : Structural validation requires a combination of:

- 1H/13C NMR : Identify proton environments (e.g., quinazolinyl C4=O at ~170 ppm, hydroxyl protons at δ 10–12 ppm) and carbon backbone .

- FT-IR : Confirm carbonyl stretches (C=O at 1650–1750 cm⁻¹) and hydroxyl groups (broad peaks at 3200–3500 cm⁻¹) .

- Elemental Analysis : Verify stoichiometry (C, H, N within ±0.4% of theoretical values) .

Data Interpretation : Compare with literature values for analogous compounds to resolve ambiguities (e.g., substituent effects on chemical shifts).

Q. What are the solubility properties of this compound, and how do they influence purification?

- Methodological Answer : Similar quinolinecarboxamides exhibit moderate solubility in polar aprotic solvents (DMF, DMSO) but poor solubility in water and non-polar solvents . For purification:

- Recrystallization : Use DMSO/water gradients to precipitate pure crystals.

- Chromatography : Employ silica gel with ethyl acetate/hexane or methanol/dichloromethane systems .

Note : Solubility tests (e.g., 1 mg/mL in 10 solvents) are recommended to optimize conditions.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assay systems?

- Methodological Answer : Discrepancies in bioactivity (e.g., antibacterial vs. cytotoxicity) may arise from assay-specific factors:

- Assay Optimization : Standardize inoculum size (e.g., 1×10⁵ CFU/mL for antimicrobial tests) and incubation time .

- Control Compounds : Use reference agents (e.g., ciprofloxacin for quinolone activity) to validate experimental conditions .

- Mechanistic Studies : Perform time-kill assays or transcriptomic profiling to distinguish bacteriostatic vs. bactericidal effects.

Q. What methodologies are effective for analyzing the compound’s stability under various storage conditions?

- Methodological Answer : Stability studies should include:

- Forced Degradation : Expose the compound to heat (60°C), humidity (75% RH), and light (UV, 254 nm) for 14 days. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- Storage Recommendations : Store in airtight containers under inert gas (N₂) at –20°C in dark, dry environments to prevent hydrolysis/oxidation .

Q. What computational approaches predict the compound’s interactions with biological targets?

- Methodological Answer : Use in silico tools to:

- Docking Simulations : AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., DNA gyrase for antibacterial activity) .

- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict activity .

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability and conformational changes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.